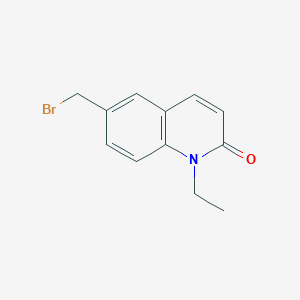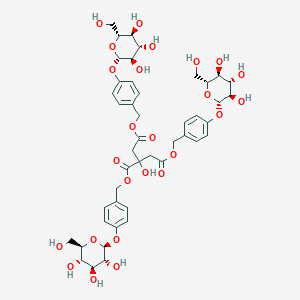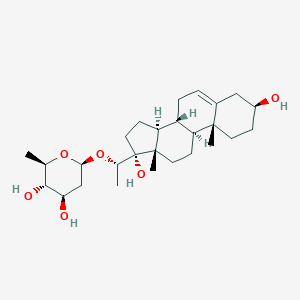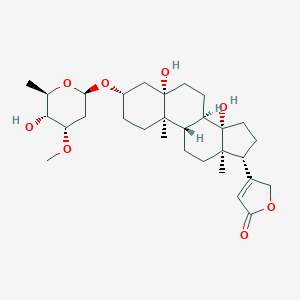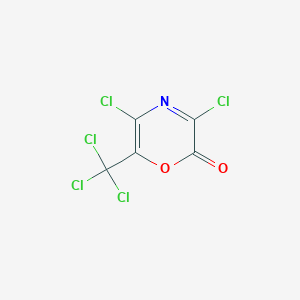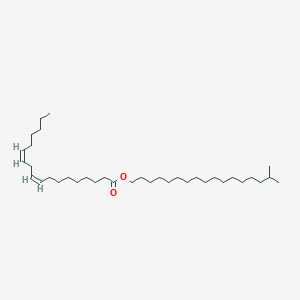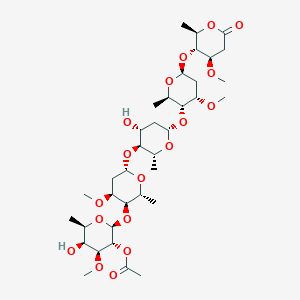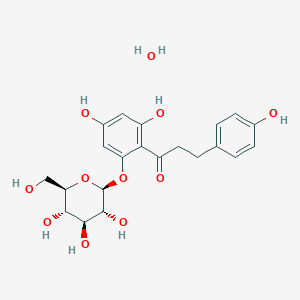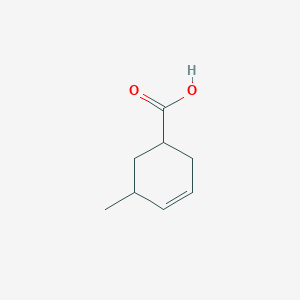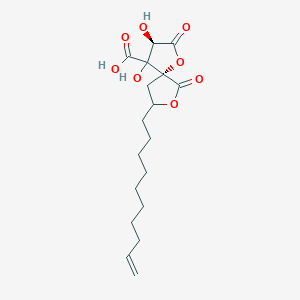
Cinatrin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinatrin A is a natural product that has been isolated from the marine sponge Cinachyrella sp. It belongs to the class of compounds known as polyketides, which are produced by various microorganisms and marine organisms. Cinatrin A has been found to possess several bioactivities, including anti-inflammatory, antitumor, and antibacterial properties.
作用機序
The mechanism of action of Cinatrin A is not fully understood. However, several studies have suggested that it exerts its bioactivities by modulating various signaling pathways. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, it has been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
生化学的および生理学的効果
Cinatrin A has been found to possess several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been found to inhibit the migration and invasion of cancer cells. Cinatrin A has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. Furthermore, it has been shown to improve glucose tolerance and insulin sensitivity in obese mice.
実験室実験の利点と制限
Cinatrin A has several advantages for lab experiments. It is a natural product that can be easily isolated from marine organisms. Additionally, it has been found to possess several bioactivities, making it a suitable candidate for drug discovery. However, the limitations of Cinatrin A include its low yield and the complexity of its structure, which makes its synthesis challenging.
将来の方向性
For Cinatrin A include the identification of its molecular targets, the development of more efficient synthetic methods, and the exploration of its potential as a therapeutic agent.
合成法
Cinatrin A is a complex molecule that has a unique structure. Several methods have been developed for the synthesis of Cinatrin A, including total synthesis and semi-synthesis. The total synthesis of Cinatrin A involves the construction of the entire molecule from simple starting materials, while the semi-synthesis involves the modification of a natural product to produce Cinatrin A. The total synthesis of Cinatrin A is a challenging task due to its complex structure and stereochemistry. However, several successful total syntheses have been reported in the literature.
科学的研究の応用
Cinatrin A has been found to possess several bioactivities, including anti-inflammatory, antitumor, and antibacterial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Cinatrin A has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to possess antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
CAS番号 |
136266-33-6 |
|---|---|
製品名 |
Cinatrin A |
分子式 |
C18H26O8 |
分子量 |
370.4 g/mol |
IUPAC名 |
(3R,5R)-8-dec-9-enyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid |
InChI |
InChI=1S/C18H26O8/c1-2-3-4-5-6-7-8-9-10-12-11-17(16(23)25-12)18(24,15(21)22)13(19)14(20)26-17/h2,12-13,19,24H,1,3-11H2,(H,21,22)/t12?,13-,17-,18?/m0/s1 |
InChIキー |
ZFUPZDZSERSKNA-ZVRZEWSUSA-N |
異性体SMILES |
C=CCCCCCCCCC1C[C@]2(C(=O)O1)C([C@H](C(=O)O2)O)(C(=O)O)O |
SMILES |
C=CCCCCCCCCC1CC2(C(=O)O1)C(C(C(=O)O2)O)(C(=O)O)O |
正規SMILES |
C=CCCCCCCCCC1CC2(C(=O)O1)C(C(C(=O)O2)O)(C(=O)O)O |
同義語 |
cinatrin A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




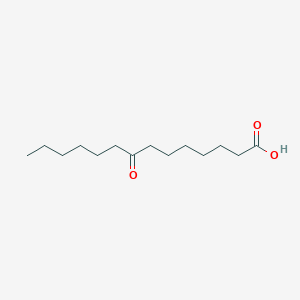
![5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B150442.png)
